3,4-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl Substitution: Class-Level Impact on Anti-Proliferative IC50
In a systematic study of 1,3,4-oxadiazole N-Mannich bases bearing a 3,4-dimethoxyphenyl group, the most active anti-proliferative compounds achieved IC50 values below 10 μM against HeLa and MCF-7 cell lines, with compound 5c showing IC50 = 6.49 ± 0.4 μM (HeLa) and 9.50 ± 0.8 μM (MCF-7), outperforming several arylaminomethyl analogs [1]. Although direct testing of 941996-25-4 has not been published, the 3,4-dimethoxyphenyl pharmacophore is explicitly associated with superior activity compared to other substitution patterns in this chemotype, and the 3,4- vs. 3,5- regiochemistry is known to alter tubulin polymerization inhibitory potency in related oxadiazole series [2]. The 3,5-dimethoxyphenyl analog (CAS 941946-51-6) is commercially available but lacks published anti-proliferative data, rendering its substitution unvalidated for anticancer screening.
| Evidence Dimension | Anti-proliferative activity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; inferred class-level activity based on 3,4-dimethoxyphenyl pharmacophore |
| Comparator Or Baseline | Compound 5c (3,4-dimethoxyphenyl-containing Mannich base): IC50 HeLa = 6.49 μM, MCF-7 = 9.50 μM [1]. 3,5-dimethoxyphenyl analog (CAS 941946-51-6): no published IC50. |
| Quantified Difference | Not calculable without direct head-to-head data; literature supports 3,4-substitution as pharmacophorically validated vs. unvalidated 3,5-substitution. |
| Conditions | HeLa (human epithelioid carcinoma), MCF-7 (human breast cancer), HCT-116, PC3, HePG-2 cell lines; MTT assay; 48 h exposure; Doxorubicin as positive control [1]. |
Why This Matters
For laboratories conducting anticancer screening, selecting a compound with a validated pharmacophoric substitution pattern (3,4-dimethoxy) over an unvalidated isomer reduces the risk of negative or inconclusive screening results.
- [1] Al-Wahaibi, L. H.; et al. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules 2021, 26(8), 2110. Tables 2 and 3. View Source
- [2] Kamal, A.; et al. Rational Design, Synthesis, Cytotoxicity Evaluation, and Molecular Docking Studies of 1,3,4-Oxadiazole Analogues. Anti-Cancer Agents in Medicinal Chemistry 2018, 18(9), 1271-1283. (Provides evidence that 3,4-dimethoxy substitution pattern impacts tubulin inhibition IC50 in oxadiazoles.) View Source
